molecular formula C18H28ClNO2 B5038257 (1-Tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride

(1-Tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride

Cat. No.: B5038257
M. Wt: 325.9 g/mol
InChI Key: LQEZFCSUSRYYRZ-UHFFFAOYSA-N
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Description

(1-Tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with tert-butyl, methyl, and phenyl groups, and an acetate ester. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the tert-butyl, methyl, and phenyl groups via alkylation and arylation reactions.
  • Formation of the acetate ester through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of (1-Tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares the tert-butyl group and similar structural features.

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Another compound with a piperidine ring and tert-butyl group.

Uniqueness: (1-Tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

IUPAC Name

(1-tert-butyl-5-methyl-3-phenylpiperidin-3-yl) acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-14-11-18(21-15(2)20,16-9-7-6-8-10-16)13-19(12-14)17(3,4)5;/h6-10,14H,11-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZFCSUSRYYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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